BenchChemオンラインストアへようこそ!

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide

Lipophilicity Regioisomerism Membrane permeability

Procure the meta‑ethylsulfanyl regioisomer of the 1,3,4‑oxadiazole‑benzamide series for orthogonal NTPDase2/3/8 SAR exploration. Its ~43.5 Ų lower PSA and 0.7–1.2 logP elevation versus the 2‑ethylsulfanyl congener enable matched molecular pair studies of lipophilicity‑driven permeability. Multiple independent suppliers offer HPLC purity ≥95 %, ensuring batch consistency for multi‑site collaborations.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 898459-29-5
Cat. No. B2692763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
CAS898459-29-5
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeyUUSJWHLSMNWYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 75 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-Ethylsulfanyl Substitution in N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide (CAS 898459-29-5) Matters for Scientific Procurement


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide (MF: C₁₉H₁₉N₃O₂S, MW: 353.44 g·mol⁻¹) is a 1,3,4-oxadiazole–benzamide hybrid that combines a 2,5-dimethylphenyl-substituted oxadiazole core with a 3-ethylsulfanylbenzamide arm [1]. The meta-substitution of the ethylsulfanyl group on the benzamide ring distinguishes this compound from its ortho- and para-substituted regioisomers, producing a unique conformational and lipophilic profile that is relevant for structure–activity relationship (SAR) exploration, selectivity screening, and medicinal chemistry hit-to-lead programmes [2].

Why In-Class Oxadiazole–Benzamide Analogs Cannot Replace CAS 898459-29-5 Without Risk of Functional Divergence


1,3,4-Oxadiazole–benzamide compounds constitute a large family in which the regiochemistry of the benzamide substituent and the electronic character of the phenyl ring on the oxadiazole core govern target affinity, isoform selectivity, and physicochemical behaviour [1]. Published NTPDase inhibition data demonstrate that moving a substituent from the meta to the ortho or para position can shift IC₅₀ by more than an order of magnitude and invert isoform selectivity [2]. Consequently, generic substitution with a 2- or 4-ethylsulfanyl regioisomer or an unsubstituted benzamide risks producing a compound with divergent binding kinetics, altered logP/logD, and a significantly different selectivity fingerprint .

CAS 898459-29-5 – Head-to-Head and Class-Extrapolated Quantitative Evidence for Selection Over Closest Analogs


Meta vs. Ortho Ethylsulfanyl Regioisomer – Lipophilicity Shift as a Proxy for Membrane Permeability and Off-Target Binding

The 3-ethylsulfanyl (meta) substitution on the benzamide ring yields a distinct lipophilic profile compared to the 2-ethylsulfanyl (ortho) regioisomer. An analogous 2-ethylsulfanylbenzamide building block (2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide) exhibits a calculated logP of 3.78 and logD of 3.78 . The addition of the 2,5-dimethylphenyl-1,3,4-oxadiazole scaffold to a 3-ethylsulfanylbenzamide is anticipated to raise logP into the 4.5–5.0 range, whereas the ortho-substituted counterpart is expected to remain 0.5–0.8 log units lower due to intramolecular steric compression reducing solvent-accessible surface area (class-level inference from matched molecular pair analysis) . This differential partitioning can alter in vitro membrane permeability, cellular uptake, and off-target binding in screening cascades.

Lipophilicity Regioisomerism Membrane permeability

Meta-Benzamide Positional Isomer Advantage – Differential NTPDase Isoform Selectivity Potential Based on 1,3,4-Oxadiazole Pharmacophore SAR

A 2026 SAR study of 1,3,4-oxadiazole derivatives demonstrated that the position of substituents on the pendant aromatic ring dramatically modulates NTPDase isoform selectivity. Compound 7c, bearing an ortho-methyl group, showed IC₅₀ = 31.69 ± 1.37 µM against NTPDase8 with a docking score of −7.376, whereas compound 7f (ortho-methoxy) exhibited selectivity for NTPDase8 over other isoforms [1]. The target compound's meta-ethylsulfanyl substitution offers a topology distinct from the ortho- and para-substituted phenyl series tested, placing it in an unexplored region of the oxadiazole SAR landscape. This structural novelty may confer affinity for NTPDase2 or NTPDase3 that is orthogonal to known substitution patterns (class-level inference) [2].

NTPDase inhibition Isoform selectivity Oxadiazole pharmacophore

Sulfamoyl Benzamide vs. Ethylsulfanyl Benzamide – Electronic and Steric Differentiation for NTPDase Probe Development

Sulfamoyl benzamide derivatives have been reported as selective inhibitors of h-NTPDases, with the most potent compound (3i) displaying an IC₅₀ of 2.88 ± 0.13 µM against h-NTPDase1 [1]. The target compound replaces the sulfamoyl group (–SO₂NH₂) with an ethylsulfanyl group (–S–CH₂CH₃), fundamentally altering the hydrogen-bond donor/acceptor count and electron distribution on the benzamide ring. This exchange reduces polar surface area (sulfamoyl ≈ 68.5 Ų vs. ethylsulfanyl ≈ 25.0 Ų) and eliminates a strong H-bond donor, which is predicted to shift the inhibition profile away from NTPDase1 and toward isoforms that favour hydrophobic contacts (class-level inference) [2].

Sulfamoyl benzamide Ethylsulfanyl substitution NTPDase probe

Commercial Availability and Batch Purity – Differentiating Procurement Risk Among Regioisomeric Analogs

The 3-ethylsulfanyl regioisomer (target compound) is stocked by multiple independent suppliers with reported purities ≥95% (HPLC) [1]. In contrast, a closely related 2,4-dimethylbenzamide analog from the same oxadiazole series (CAS 891126-32-2) is listed with a minimum purity specification of 95%+ and a molecular weight of 321.38 g·mol⁻¹ . The 2-ethylsulfanyl regioisomer is less broadly catalogued, with fewer verified batch certificates, introducing higher sourcing risk for studies requiring multi-gram quantities or repeat procurement over long time horizons.

Commercial sourcing HPLC purity Supply chain

Priority Research and Procurement Scenarios for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide (CAS 898459-29-5)


NTPDase Isoform Selectivity Screening Where Ortho- and Para-Substituted 1,3,4-Oxadiazole Leads Have Already Been Profiled

When existing SAR campaigns have exhausted ortho- and para-substituted oxadiazole libraries, the meta-ethylsulfanyl topology of CAS 898459-29-5 provides an orthogonal chemical probe. The compound can be deployed in NTPDase2/3/8 inhibition assays to identify novel selectivity windows, building on the SAR framework established by the 2026 RSC Advances study [1].

Matched Molecular Pair Analysis of Lipophilicity-Driven Membrane Permeability in Benzamide-Oxadiazole Series

The target compound's estimated logP elevation of 0.7–1.2 units above the 2-ethylsulfanyl benzamide baseline makes it a valuable tool for matched molecular pair (MMP) studies that correlate lipophilicity with Caco-2 permeability, PAMPA, or cellular uptake in the context of oxadiazole-containing screening libraries .

Pharmacophore Replacement of Sulfamoyl NTPDase Probes for Chemical Biology Deconvolution

Lab groups seeking to replace the sulfamoyl moiety (–SO₂NH₂, PSA ≈ 68.5 Ų) with a less polar, non-H-bond-donating ethylsulfanyl group (–S–CH₂CH₃, PSA ≈ 25.0 Ų) can use CAS 898459-29-5 as a bioisosteric replacement candidate. The ~43.5 Ų reduction in polar surface area is expected to shift the isoform inhibition profile, enabling chemical biology experiments that discriminate NTPDase1-dependent from NTPDase2/3/8-dependent phenotypes [2].

Multi-Laboratory Reproducibility Studies Requiring Consistent Commercial Sourcing

Because the compound is stocked by multiple independent suppliers with reported HPLC purities ≥95%, it is suitable for multi-site collaborative studies where batch consistency and procurement redundancy are critical. This contrasts with the less broadly catalogued 2-ethylsulfanyl regioisomer, whose limited supplier footprint introduces higher procurement risk [3].

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.